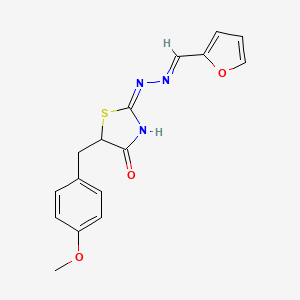

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

Descripción

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a furan ring, and a methoxybenzyl group, which contribute to its unique chemical and biological characteristics.

Propiedades

IUPAC Name |

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-14-15(20)18-16(23-14)19-17-10-13-3-2-8-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZLHGFMIXGYRG-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves a multi-step process:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

Introduction of the Furan-2-ylmethylene Group: The furan-2-ylmethylene group is introduced through a condensation reaction between furan-2-carbaldehyde and a hydrazine derivative. This reaction is usually carried out in the presence of an acid catalyst.

Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the thiazolidinone ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the hydrazono group can yield the corresponding hydrazine derivative.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves a multi-step process. Initial reactions often include the condensation of furan derivatives with hydrazones, followed by cyclization to form the thiazolidinone ring. The synthetic pathways can vary significantly based on the substituents used and the desired biological activity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate to High |

| Staphylococcus aureus | High |

| Klebsiella pneumoniae | Moderate |

| Acinetobacter baumannii | Low |

| Pseudomonas aeruginosa | Moderate |

The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The potential anticancer properties of thiazolidinone derivatives have also been explored. Studies indicate that compounds similar to (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one may induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that modifications in the structure can lead to enhanced anticancer activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one with various biological targets. These studies provide insights into how structural modifications can influence biological activity:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| GlcN-6P | -9.5 |

| EGFR | -8.7 |

| VEGFR | -8.3 |

The docking results indicate a strong interaction with key proteins involved in cancer progression and microbial resistance .

Antimicrobial Assessment

A study evaluated a series of thiazolidinone derivatives, including (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one, against clinical isolates of bacteria and fungi. The results demonstrated that compounds with furan and thiazolidine moieties exhibited significant antimicrobial effects, particularly against resistant strains .

Anticancer Evaluation

Another investigation focused on the anticancer properties of thiazolidinone derivatives, revealing that modifications in substituents led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Mecanismo De Acción

The mechanism of action of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one involves multiple molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic processes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key enzymes involved in the inflammatory response.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidin-4-ones: Compounds like 2-(2-furylmethylene)thiazolidin-4-one share a similar core structure but lack the hydrazono and methoxybenzyl groups.

Hydrazones: Compounds such as (E)-2-(furan-2-ylmethylene)hydrazinecarboxamide have a similar hydrazono group but differ in the rest of the structure.

Uniqueness

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is unique due to the combination of its thiazolidinone ring, furan ring, and methoxybenzyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications.

Actividad Biológica

Thiazolidin-4-one derivatives, including the compound (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The furan and methoxybenzyl substituents enhance its pharmacological profile. Recent synthetic strategies have highlighted efficient methods for producing thiazolidin-4-one derivatives, emphasizing the importance of structural modifications in enhancing bioactivity .

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells through various pathways. For instance, certain thiazolidin-4-one derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines, including K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 8.5 |

| Compound B | HeLa | 15.1 |

| (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one | TBD | TBD |

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using DPPH radical scavenging assays. Compounds have shown varying degrees of antioxidant activity, which is crucial in mitigating oxidative stress-related diseases . The presence of methoxy and furan groups may enhance this activity through electron-donating effects.

Antidiabetic Activity

Thiazolidin-4-ones are also known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). This mechanism facilitates glucose metabolism and lipid regulation. The compound's structure suggests potential PPARγ agonist activity, which is beneficial in managing diabetes .

The mechanisms underlying the biological activities of thiazolidin-4-one derivatives often involve:

- Enzyme Inhibition : Many derivatives act as inhibitors of various enzymes implicated in cancer progression and metabolic disorders.

- Apoptosis Induction : Compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.

- Antioxidant Pathways : They may enhance endogenous antioxidant defenses or directly scavenge free radicals.

Case Studies

- Cytotoxicity Assessment : A study evaluated a series of thiazolidinone derivatives against different cancer cell lines, demonstrating that modifications at the 5-position significantly influenced cytotoxicity .

- Antioxidant Evaluation : Research comparing the antioxidant activities of various thiazolidinone derivatives indicated that structural variations could lead to enhanced radical scavenging capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.